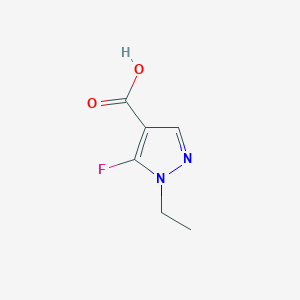

1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid

Description

1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative with a carboxylic acid group at the 4-position. Its molecular formula is C₆H₇FN₂O₂ (molecular weight: 158.13 g/mol). The ethyl substituent at the 1-position and fluorine at the 5-position confer distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis.

Pyrazole carboxylic acids are typically synthesized via cyclocondensation of hydrazines with β-keto esters, followed by hydrolysis of ester intermediates . For example, ethyl pyrazole-4-carboxylates are hydrolyzed under basic conditions (e.g., NaOH in methanol) to yield the corresponding carboxylic acids .

Properties

IUPAC Name |

1-ethyl-5-fluoropyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-2-9-5(7)4(3-8-9)6(10)11/h3H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSXMPHFVYZHKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-5-fluoro-1H-pyrazole with a suitable carboxylating agent under controlled conditions. For instance, the reaction of 1-ethyl-5-fluoro-1H-pyrazole with carbon dioxide in the presence of a base can yield the desired carboxylic acid derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products:

Oxidation: Products include pyrazole derivatives with higher oxidation states.

Reduction: Products include alcohols or other reduced forms of the original compound.

Substitution: Products include pyrazole derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

Chemistry

Building Block for Complex Molecules:

1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid serves as a crucial intermediate in the synthesis of various complex organic molecules. Its unique structure allows for the modification of the pyrazole ring to create diverse chemical entities.

Biology

Biological Activity Studies:

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. It interacts with specific molecular targets, influencing enzyme activity and cellular pathways.

Mechanism of Action:

The presence of the fluorine atom may enhance binding affinity to biological targets, while the carboxylic acid group facilitates hydrogen bonding interactions.

Medicine

Pharmaceutical Development:

Ongoing studies are exploring the use of this compound as a pharmaceutical intermediate. Its derivatives are being investigated for therapeutic effects against various diseases, including cancer and infectious diseases.

Industrial Applications

Material Science:

The compound is utilized in developing new materials with specific properties such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material performance in industrial applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Research

In vitro studies demonstrated that derivatives of this compound could induce apoptosis in cancer cells. The mechanism involved the modulation of specific signaling pathways related to cell survival and proliferation.

Mechanism of Action

The mechanism of action of 1-ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations:

- Fluorine vs. Trifluoromethyl: The 5-fluoro substituent in the target compound reduces steric hindrance compared to bulkier groups like CF₃. However, CF₃ analogs exhibit higher lipophilicity (logP ~1.5–2.5), enhancing membrane permeability .

- Aryl vs. Alkyl Substitution: Aryl-substituted pyrazoles (e.g., diphenyl or p-tolyl derivatives) show improved thermal stability and crystallinity due to aromatic stacking interactions .

- Steric Effects: Methyl groups at the 3-position (e.g., 1-ethyl-5-fluoro-3-methyl variant) introduce steric constraints that may hinder intermolecular hydrogen bonding of the carboxylic acid group .

Hydrogen Bonding and Crystal Packing

The carboxylic acid group enables hydrogen-bonded dimer formation, a common motif in crystal structures of such compounds. However, substituents like ethyl or CF₃ disrupt packing efficiency. For example:

Biological Activity

1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by its unique pyrazole structure, which includes an ethyl group at the first position and a fluorine atom at the fifth position. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 158.13 g/mol. The presence of the ethyl group enhances its lipophilicity and stability, which are crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Pyrazole derivatives are known to inhibit enzymes involved in metabolic pathways, such as succinate dehydrogenase, which is essential for energy synthesis in various pathogens. This mechanism supports its potential as an antifungal agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar pyrazole structures have shown effectiveness against multiple cancer cell lines, including lung, colorectal, and breast cancers. Notably, derivatives of pyrazole have been reported to exhibit antiproliferative effects in vitro and antitumor activity in vivo .

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 3.79 | |

| This compound | A549 (lung cancer) | 26 | |

| Other pyrazole derivatives | Various (e.g., HepG2) | 0.01 - 49.85 |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Pyrazole derivatives have been shown to selectively inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation processes. The selectivity index for COX inhibition has been noted to be favorable, indicating potential therapeutic applications in inflammatory diseases .

The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors. Initial findings suggest that this compound can modulate the activity of certain metabolic pathways, influencing cellular functions critical for disease progression.

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer activities against different cell lines, highlighting the significant cytotoxicity exhibited by compounds similar to this compound .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression, providing insights into its potential therapeutic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.